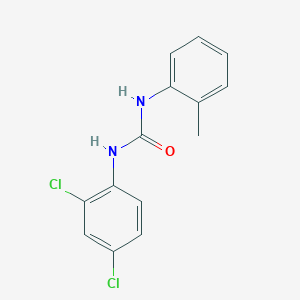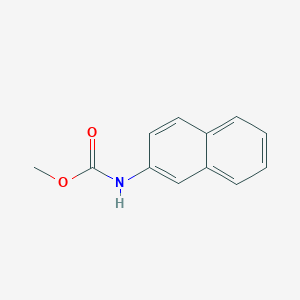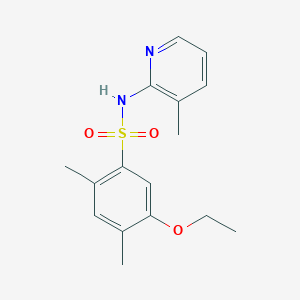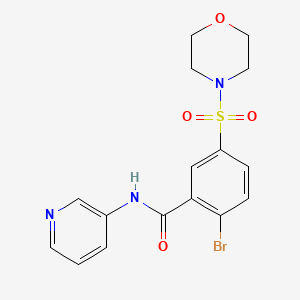
N-(2,4-dichlorophenyl)-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N'-(2-methylphenyl)urea, commonly known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first synthesized in the early 1950s and has since been used extensively as a pre- and post-emergent herbicide for controlling weeds in various crops, including cotton, soybeans, and sugarcane. Diuron is known for its long-lasting effect and low toxicity, making it a popular choice among farmers and researchers alike.
Mecanismo De Acción
Diuron works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein of Photosystem II, which is responsible for producing oxygen during photosynthesis. This binding disrupts the electron transport chain, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have low toxicity to humans and animals. However, studies have shown that it can have negative effects on aquatic organisms, particularly algae and aquatic plants. This is because Diuron can accumulate in the sediment and water, which can lead to long-term exposure for aquatic organisms. Additionally, Diuron has been shown to have negative impacts on soil microorganisms, which can affect soil health and nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide in the agricultural industry, making it readily available for laboratory experiments. Additionally, Diuron has a long residual effect, which means that experiments can be conducted over an extended period. However, one limitation of using Diuron in lab experiments is that it can have negative impacts on soil microorganisms, which can affect the results of the experiment.
Direcciones Futuras
There are several future directions for research on Diuron. One area of research is the development of new herbicides that have a lower impact on the environment. Additionally, there is a need for more research on the long-term impacts of Diuron on soil health and nutrient cycling. Finally, there is a need for more research on the impact of Diuron on aquatic organisms, particularly in terms of its accumulation in sediment and water.
Métodos De Síntesis
The synthesis of Diuron involves the reaction of 2,4-dichlorophenyl isocyanate with 2-methylphenylamine. The reaction takes place in the presence of a catalyst, typically triethylamine, and the resulting product is purified through recrystallization. The yield of Diuron obtained through this process is typically around 70-80%.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. Additionally, Diuron has been shown to have a long residual effect, which means it can control weeds for an extended period after application. This makes it a popular choice for farmers who want to reduce the number of herbicide applications required for weed control.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-4-2-3-5-12(9)17-14(19)18-13-7-6-10(15)8-11(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHNFYFXUURBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile](/img/structure/B5292912.png)
![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5292947.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5292961.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)
![6-isopropyl-3-methyl-2-(4-{[(2-phenyl-5-pyrimidinyl)methylene]amino}benzylidene)cyclohexanone](/img/structure/B5292969.png)
![3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5292986.png)
![N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5292993.png)